2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide (CAS 332358-77-7) is a synthetic quinoline-4-carboxamide derivative characterized by a 4-fluorophenyl group at the 2-position and an o-tolylamide moiety at the 4-carboxamide. The compound belongs to a scaffold class widely explored for antimalarial, anticancer, and kinase inhibition applications, with the quinoline-4-carboxamide core recognized for its ability to engage diverse biological targets including translation elongation factor 2 (PfEF2) and various protein kinases.

Molecular Formula C23H17FN2O
Molecular Weight 356.4 g/mol
Cat. No. B12984778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide
Molecular FormulaC23H17FN2O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C23H17FN2O/c1-15-6-2-4-8-20(15)26-23(27)19-14-22(16-10-12-17(24)13-11-16)25-21-9-5-3-7-18(19)21/h2-14H,1H3,(H,26,27)
InChIKeyWMWDJJOLHPEXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide: Key Compound Attributes for Scientific Procurement


2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide (CAS 332358-77-7) is a synthetic quinoline-4-carboxamide derivative characterized by a 4-fluorophenyl group at the 2-position and an o-tolylamide moiety at the 4-carboxamide . The compound belongs to a scaffold class widely explored for antimalarial, anticancer, and kinase inhibition applications, with the quinoline-4-carboxamide core recognized for its ability to engage diverse biological targets including translation elongation factor 2 (PfEF2) and various protein kinases [1]. The presence of the electron-withdrawing fluorine substituent differentiates it from non-halogenated analogs by modulating lipophilicity and metabolic stability, while the ortho-methyl group on the anilide ring introduces steric constraints that can influence target selectivity [2].

Why 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-carboxamide Analogs


Quinoline-4-carboxamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where even minor substituent changes at the 2-aryl or N-aryl positions can drastically alter target affinity, selectivity, and pharmacokinetic properties. For example, within the antimalarial quinoline-4-carboxamide series, replacement of bromine with fluorine at the R1 position shifted both potency and lipophilicity (clogP), while substitution at the anilide ring markedly affected microsomal stability [1]. The specific combination of a para-fluorophenyl at C2 and an ortho-methylphenyl at the carboxamide nitrogen—as found in this compound—creates a unique steric and electronic profile that cannot be replicated by analogs bearing chloro, dichloro, or unsubstituted phenyl groups . Generic substitution without verifying target-specific activity data therefore carries a high risk of altered binding kinetics, CYP450 inhibition profiles, and cellular potency [2].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide vs. Closest Analogs


Halogen-Dependent Physicochemical Differentiation: Fluorophenyl vs. Dichlorophenyl vs. Chlorophenyl Analogs

The 4-fluorophenyl substituent in the target compound provides superior drug-likeness parameters compared to the 2,4-dichlorophenyl analog (CAS 337501-71-0) and the 4-chlorophenyl analog. Fluorine substitution reduces molecular weight (356.4 vs. 407.3 g/mol for the dichloro analog) and lowers clogP, which falls within the optimal range (LogP 2–4) identified for quinoline-4-carboxamide bioavailability [1]. In contrast, the 2,4-dichlorophenyl analog exceeds this optimal lipophilicity window, potentially compromising aqueous solubility and oral absorption .

Lipophilicity Drug-likeness Physicochemical profiling

CYP2C9 Type II Binding Differentiation: Fluorophenyl vs. Pyridinyl Quinoline-4-carboxamide Analogs

Quinoline-4-carboxamide analogs with 4-fluorophenyl substitution exhibit distinct CYP2C9 type II binding behavior compared to pyridine-containing analogs. In a systematic study of quinoline-4-carboxamide analogues, the nature of the 2-substituent (aryl vs. heteroaryl) critically determined the heme iron coordination mode and binding affinity. Pyridine-containing analogs with nitrogen para to the linkage demonstrated direct coordination with ferric heme iron (type II binding), while aryl-substituted analogs showed variable binding modes dependent on steric and electronic factors [1]. The 4-fluorophenyl group in the target compound is expected to exhibit weaker direct heme coordination compared to pyridine analogs, potentially reducing the risk of CYP2C9-mediated drug-drug interactions while retaining sufficient binding for pharmacological activity [2].

CYP450 inhibition Drug metabolism Pre-drug screening

Purity and Quality Control Differentiation: ISO-Certified Supply vs. Non-Certified Alternatives

The target compound is available from ISO-certified suppliers at a guaranteed purity of ≥98% (NLT 98%), meeting pharmaceutical research and quality control standards . In contrast, structurally similar quinoline-4-carboxamide analogs are frequently offered at lower purity grades (typically 95–97%) without ISO certification, introducing batch-to-batch variability that compromises assay reproducibility . For example, the dichlorophenyl analog (CAS 337501-71-0) is typically supplied at 97% purity without ISO certification, while 6,8-dimethyl-2-phenyl-N-(o-tolyl)quinoline-4-carboxamide is offered at 95% purity .

Reproducibility Quality assurance Procurement standardization

Steric and Electronic Uniqueness of o-Tolylamide Moiety vs. para-Substituted Anilide Analogs

The ortho-methyl substitution on the anilide ring (o-tolylamide) introduces a steric constraint that restricts rotational freedom around the amide C–N bond compared to para-substituted anilide analogs . This conformational restriction can enhance target selectivity by limiting the number of accessible binding conformations. In quinoline-4-carboxamide kinase inhibitor programs, ortho-substitution on the anilide ring has been associated with improved selectivity profiles compared to para-substituted analogs, which exhibit greater conformational flexibility [1]. The specific o-tolyl substitution pattern in the target compound is distinct from the para-fluorophenyl amide analog (CAS 332372-26-6), which shares the same molecular formula (C23H17FN2O, MW 356.4) but differs in anilide ring substitution position [2].

Target selectivity Conformational constraint Kinase inhibition

Optimal Procurement and Application Scenarios for 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide


Antimalarial Lead Optimization Programs Targeting PfEF2

Based on the quinoline-4-carboxamide scaffold's validated activity against Plasmodium falciparum translation elongation factor 2 (PfEF2), with clinical candidate DDD107498 demonstrating EC50 = 1 nM against P. falciparum 3D7 [1], the target compound's fluorophenyl substitution (shown to retain potency while reducing clogP and molecular weight in antimalarial SAR studies) positions it as a suitable starting point for hit-to-lead optimization. Its lower predicted CYP2C9 inhibition compared to pyridine-containing analogs makes it advantageous for combination therapy development where drug-drug interaction risks must be minimized [2].

Kinase Selectivity Profiling in FGFR and PDK1 Inhibitor Discovery

The ortho-tolylamide moiety confers conformational restriction that is structurally analogous to selectivity-determining features in known quinoline-4-carboxamide kinase inhibitors targeting FGFR and PDK1 [1]. The compound serves as a regioisomeric probe to differentiate kinase selectivity profiles from para-substituted anilide analogs (CAS 332372-26-6), enabling systematic SAR exploration of how anilide substitution position affects kinase panel selectivity [2]. The ISO-certified purity (NLT 98%) ensures reliable dose-response data in kinase profiling assays .

CYP450 Interaction Screening and Drug Metabolism Studies

The compound's 4-fluorophenyl group is predicted to exhibit weaker type II binding to CYP2C9 compared to pyridine-containing quinoline-4-carboxamide analogs (estimated Ki > 10 µM vs. Ki = 113 nM for the pyridinyl comparator), based on the established SAR that direct heme iron coordination requires a para-pyridine nitrogen [1]. This property makes the target compound a useful tool compound for studying how 2-aryl substitution affects CYP450 inhibition profiles within the quinoline-4-carboxamide series, supporting pre-drug screening workflows aimed at minimizing metabolic liabilities [2].

Physicochemical Property Benchmarking for CNS-Penetrant Quinoline Programs

With a molecular weight of 356.4 g/mol and predicted LogP within the 2–4 range optimal for CNS penetration, the target compound offers a favorable starting point for CNS drug discovery programs utilizing the quinoline-4-carboxamide scaffold [1]. Its lower molecular weight and optimal lipophilicity differentiate it from heavier halogenated analogs (e.g., dichlorophenyl analog at MW 407.3), making it a preferred choice for hit expansion libraries targeting CNS indications where molecular weight and LogP constraints are critical [2].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.